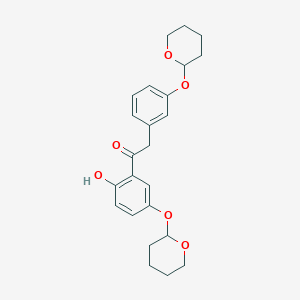
1-(2-hidroxi-5-((tetrahidro-2H-piran-2-il)oxi)fenil)-2-(3-((tetrahidro-2H-piran-2-il)oxi)fenil)etanona
Descripción general
Descripción
1-(2-hydroxy-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone is a useful research compound. Its molecular formula is C24H28O6 and its molecular weight is 412.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-hydroxy-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-hydroxy-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de 1H-Indazoles
El compuesto se utiliza en la vía de funcionalización C–H catalizada por Rh(III). Este método, que implica el acoplamiento de fenilhidrazinas con 1-alquinilciclobutanoles, conduce a la formación de diversos 1H-indazoles . Estos indazoles son significativos debido a sus propiedades farmacológicas, que incluyen actividades antiinflamatorias, antimicrobianas y anticancerígenas.
Defensa química vegetal
Las hidroxilaciones controladas de diterpenoides, que comparten un motivo estructural similar con nuestro compuesto, permiten mecanismos de defensa química vegetal sin causar autotoxicidad . Esto implica que el compuesto podría sintetizarse para mejorar la resistencia de las plantas contra los herbívoros, evitando al mismo tiempo los efectos negativos sobre la propia planta.
Actividad Biológica
1-(2-hydroxy-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone, also known by its CAS number 1352306-11-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.
The molecular formula of the compound is , with a molecular weight of 412.48 g/mol. The predicted boiling point is approximately 593.7 °C, and the density is around 1.230 g/cm³. The pKa value is estimated to be 7.99, indicating its behavior in biological systems .
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of compounds containing tetrahydro-2H-pyran moieties. These compounds exhibit significant free radical scavenging abilities, which are crucial in mitigating oxidative stress-related diseases . The structure of 1-(2-hydroxy-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone suggests a potential for similar activity.
Anti-inflammatory Effects
Compounds with similar structural features have been investigated for their anti-inflammatory effects. The presence of hydroxyl groups in the structure may contribute to inhibition of pro-inflammatory cytokines, suggesting therapeutic potential in inflammatory diseases .
Case Studies and Research Findings
- Study on Antioxidant Capacity : A comparative study evaluated the antioxidant activity of several tetrahydro-pyran derivatives, finding that those with hydroxyl substitutions exhibited enhanced radical scavenging capabilities. This supports the hypothesis that 1-(2-hydroxy-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethanone could similarly act as an effective antioxidant .
- Antimicrobial Evaluation : A study on related phenolic compounds demonstrated significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Although direct testing of this specific compound is needed, the structural similarities suggest it may exhibit comparable antimicrobial effects .
- Anti-inflammatory Mechanisms : Research into phenolic compounds has shown that they can modulate inflammatory pathways by inhibiting NF-kB activation. This mechanism could be relevant for evaluating the anti-inflammatory potential of 1-(2-hydroxy-5-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2-(3-((tetrahydro-2H-pyran-2-yloxy)phenyl)ethanone in future studies .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C24H28O6 |
| Molecular Weight | 412.48 g/mol |
| Boiling Point | ~593.7 °C |
| Density | ~1.230 g/cm³ |
| pKa | 7.99 |
| Biological Activity | Potential Effects |
|---|---|
| Antioxidant | Scavenging free radicals |
| Antimicrobial | Inhibition of bacterial growth |
| Anti-inflammatory | Modulation of cytokines |
Propiedades
IUPAC Name |
1-[2-hydroxy-5-(oxan-2-yloxy)phenyl]-2-[3-(oxan-2-yloxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O6/c25-21-11-10-19(30-24-9-2-4-13-28-24)16-20(21)22(26)15-17-6-5-7-18(14-17)29-23-8-1-3-12-27-23/h5-7,10-11,14,16,23-25H,1-4,8-9,12-13,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDYHZMSPOICHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC(=C(C=C2)O)C(=O)CC3=CC(=CC=C3)OC4CCCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















